molecular formula C26H32O11 B191803 Matairesinoside CAS No. 23202-85-9

Matairesinoside

Cat. No. B191803
CAS RN: 23202-85-9
M. Wt: 520.5 g/mol
InChI Key: AAGCATAPYOEULE-LHHMAMHXSA-N
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Description

Matairesinoside is a lignan with a molecular formula of C26H32O11 . It has antibacterial and antioxidant activities . It also shows virus-cell fusion inhibitory activity .


Molecular Structure Analysis

Matairesinoside has a molecular weight of 520.53 . It has 7 defined stereocentres . The structure includes a β-D-glucopyranosyloxy group .


Physical And Chemical Properties Analysis

Matairesinoside has a molecular weight of 520.53 and a molecular formula of C26H32O11 . It is a solid substance with a white to off-white color .

Scientific Research Applications

Bioactive Constituent in Traditional Medicine

Matairesinoside is identified as a significant bioactive constituent in traditional medicines, such as those derived from Forsythiae Fructus. This compound is part of a group of major bioactive constituents that have been successfully resolved using high-performance liquid chromatography (HPLC) methods, highlighting its relevance in herbal medicine research (Huang & Sheu, 2020).

Inhibition of Virus-Cell Fusion

A study on the stem bark of Styrax japonica revealed that Matairesinoside, among other compounds isolated, exhibits significant virus-cell fusion inhibitory activity. This discovery indicates its potential application in antiviral research (Lee et al., 2010).

Potential in Cancer and COVID-19 Research

Research has been conducted on the inhibitory effects of Matairesinol on enzymes like HMG-CoA reductase and urease, with cytotoxicity studies suggesting potential applications in cancer treatment and anti-COVID-19 studies (Liu et al., 2022).

Role in Biosynthesis of Health-Protecting Lignans

Matairesinol is a central biosynthetic intermediate in the formation of lignans with health-protecting properties, such as podophyllotoxin and its derivatives, which are important in antiviral and anticancer agents. This underlines its significant role in the biosynthesis pathways of medically relevant compounds (Youn et al., 2005).

Immunosuppressive Effects

In experimental autoimmune uveitis, a classical animal model of uveitis, Matairesinol has shown immune-suppressive effects, predominantly restraining Th17 cells, which are implicated in autoimmune inflammation. This finding suggests its potential in autoimmune disease research (Li et al., 2020).

Precursor in the Biosynthesis of Antiviral and Anticancer Agents

Matairesinol has been identified as a central precursor in the biosynthesis of lignans, including podophyllotoxin, an important antiviral and anticancer agent. This highlights its critical role in the pathway leading to significant pharmacological compounds (Xia et al., 2001).

Anti-Neuroinflammatory and Anti-Migratory Effects

Matairesinol has demonstrated anti-neuroinflammatory effects in microglia-mediated neuroinflammation, suggesting a potential strategy for neurodegenerative diseases. It inhibits inflammatory response and migration in lipopolysaccharide-induced microglia, indicating its therapeutic potential in neurodegenerative research (Xu et al., 2017).

Anti-Allergic Effects in Dermatitis Models

Research has shown that Matairesinol, derived from Forsythia suspensa fruits, exhibits anti-allergic effects in murine models of atopic dermatitis, suggesting its therapeutic potential for treating allergic inflammatory disorders (Sung, Lee, & Kim, 2016).

Anti-HIV Properties

Matairesinol has been identified as an anti-HIV compound, inhibiting HIV replication in lymphocyte cells. This property positions it as a potential component in HIV/AIDS research (Ishida et al., 2001).

Future Directions

Matairesinoside has shown promise in the treatment of lung cancer. A study identified Matairesinoside as a potential candidate for anti-lung cancer therapy with well-defined pharmacological mechanisms . Moreover, the targeted drug delivery system utilizing the hydrogel/Matairesinoside platform offers a promising approach for lung cancer treatment .

properties

IUPAC Name

(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-33-19-9-13(3-5-17(19)28)7-15-12-35-25(32)16(15)8-14-4-6-18(20(10-14)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGCATAPYOEULE-LHHMAMHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177784
Record name 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Matairesinoside

CAS RN

23202-85-9
Record name Matairesinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23202-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023202859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Matairesinoside
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRE59W9FDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
286
Citations
I Boldizsár, Z Füzfai, F Tóth, É Sedlák, L Borsodi… - … of Chromatography A, 2010 - Elsevier
The mass fragmentation patterns and the characteristic behavior of the trimethylsilyl (TMS) derivatives of the dibenzylbutyrolactone-type (arctiin, arctigenin, methylarctigenin, …
Number of citations: 52 www.sciencedirect.com
I INGAKI, S HISADA, S NISHIBE - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
As the components of the stems of Trachelospermum asiaticum NAKAI var. intermedium NAKAI, arctiin (I), matairesinoside (VI) and tracheloside (VIII) were isolated. VI was elucidated …
Number of citations: 47 www.jstage.jst.go.jp
N Gao, X Jia, H Sun, Y Zhao, D Liu… - Journal of Guangdong …, 2019 - cabdirect.org
Objective: To determine the contents of matairesinoside, matairesinol, arctiin, and arctigenin in different parts of Forsythia suspensa. Methods: High performance liquid chromatography …
Number of citations: 1 www.cabdirect.org
T Umezawa, SK Ragamustari, T Nakatsubo… - Plant …, 2013 - jstage.jst.go.jp
Lignans are a group of plant phenolic compounds with various biological activities, including antitumor and antioxidant properties. O-Methylation is a critical step in biosynthesis of these …
Number of citations: 25 www.jstage.jst.go.jp
HR Park, SJ Park, JH Park, DG Kim - 한국약용작물학회: 학술대회 …, 2012 - koreascience.kr
… Matairesinoside, arctiin, forsythiaside의 표준품은 영남대 약학대학 천연물 연구실에서 분양받아 사용하였으며, 이들 표준품을 이용한 검량선에 의하여 각 함량을 정량하였다. 시 료추출은 …
Number of citations: 0 koreascience.kr
L Szokol‐Borsodi, A Sólyomváry… - Phytochemical …, 2012 - Wiley Online Library
… These lignans occur in glycoside/aglycone forms: in the highest quantity of the arctiin/arctigenin, matairesinoside/matairesinol and tracheloside/trachelogenin pairs found in the fruits of …
M Shoeb, SM MacManus, M Jaspars… - Revista Brasileira de …, 2007 - SciELO Brasil
… lignans, matairesinoside (1) and arctiin (2), from these plants. … report on the occurrence of matairesinoside (1) and arctiin (2… profiles as well, and contain matairesinoside (1) and arctiin (2…
Number of citations: 46 www.scielo.br
M Shoeb, S Celik, M Jaspars, Y Kumarasamy… - Tetrahedron, 2005 - Elsevier
Reversed-phase HPLC analysis of the methanol extract of the seeds of Centaurea schischkinii afforded a novel indole alkaloid, named schischkiniin (), together with four lignans, arctiin …
Number of citations: 163 www.sciencedirect.com
LB Szokol, É Sedlák, I Boldizsár, S Paku… - Planta …, 2010 - thieme-connect.com
… Matairesinoside and matairesinol were the major lignan components in C. scabiosa with … scabiosa of matairesinoside for further utilization. In the anticancer experiments with arctigenin, …
Number of citations: 4 www.thieme-connect.com
M Shoeb, MM Rahman, L Nahar, A Delazar… - DARU Journal of …, 2004 - daru.tums.ac.ir
… Four dibenzylbutyrolactone-type lignans, arctiin, lappaol A, matairesinol and matairesinoside were isolated from a methanol extract of the seeds of Centaurea macrocephala. The …
Number of citations: 38 daru.tums.ac.ir

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